molecular formula C17H20N2O2S B2801728 N-(2-ethoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2194903-26-7

N-(2-ethoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2801728
CAS No.: 2194903-26-7
M. Wt: 316.42
InChI Key: FLUYPUXRTVTTFF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as a modulator of various G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis
MCF7 (breast cancer)15Cell cycle arrest at G1 phase
A549 (lung cancer)12Inhibition of migration and invasion

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. In vitro assays revealed significant inhibition zones, indicating its potential as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16

Case Studies

  • In Vivo Studies : A study conducted on murine models indicated that administration of this compound resulted in significant tumor reduction in xenograft models, supporting its potential use in cancer therapy.
  • Pharmacokinetics : Pharmacokinetic evaluations showed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications, making it a candidate for further development.

Research Findings

Research has highlighted several important aspects of the biological activity of this compound:

  • Selectivity : The compound shows selective inhibition towards certain enzymes, particularly phosphodiesterases (PDEs), which are involved in various signaling pathways related to inflammation and cancer.
  • Synergistic Effects : When combined with other known anticancer agents, this compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-15-7-4-3-6-14(15)18-17(20)19-10-9-13(12-19)16-8-5-11-22-16/h3-8,11,13H,2,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUYPUXRTVTTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.